Chiral Configuration: (R)- vs. (S)-Enantiomer
The (R)-enantiomer (CAS 340319-91-7) and the (S)-enantiomer (WAY-638857, CAS 1351446-58-6) carry fundamentally different biological annotation profiles. The (S)-enantiomer is explicitly cataloged as an androgen receptor modulator and urease inhibitor , whereas the (R)-enantiomer is classified and utilized as a fragment scaffold for anticancer and antimicrobial derivative development [1]. This divergent functional annotation indicates that the stereochemical configuration at C3 governs target interaction potential, making the two enantiomers non-interchangeable for any target-specific research program.
| Evidence Dimension | Biological annotation / functional classification |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 340319-91-7): Fragment scaffold; utilized in anticancer and antimicrobial derivative synthesis programs |
| Comparator Or Baseline | (S)-enantiomer WAY-638857 (CAS 1351446-58-6): Annotated as Androgen Receptor modulator and urease inhibitor |
| Quantified Difference | Qualitatively distinct functional annotation categories; no shared target profile documented in publicly available databases |
| Conditions | Functional annotation derived from curated chemical biology databases (ChemSrc, vendor annotation systems); no direct head-to-head comparative assay identified |
Why This Matters
Procuring the incorrect enantiomer would direct a research program toward entirely different target classes (nuclear receptors vs. anticancer/antimicrobial pathways), invalidating any structure-activity relationship (SAR) series built on the wrong stereochemistry.
- [1] TargetMol. 1-Naphthalen-1-yl-5-oxo-pyrrolidine-3-carboxylic acid (TPL0505): fragment molecule for molecular linking, expansion, and modification; used in drug discovery for anticancer and antimicrobial research. View Source
